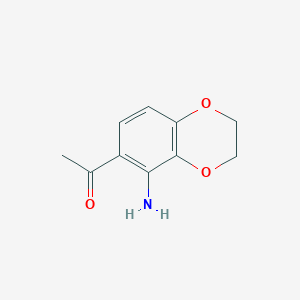
1-(5-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is an organic compound that belongs to the class of benzodioxane derivatives This compound features a benzodioxane ring system with an amino group at the 5-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One typically involves the following steps:
Formation of the Benzodioxane Ring: The initial step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxane ring.
Introduction of the Amino Group: The amino group is introduced at the 5-position through nitration followed by reduction.
Attachment of the Ethanone Group: The ethanone group is introduced via Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Corresponding alcohols.
Substitution Products: Various N-substituted derivatives.
Scientific Research Applications
1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and enzyme inhibitor.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and antibacterial activity.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One involves its interaction with specific molecular targets:
Comparison with Similar Compounds
6-Acetyl-1,4-Benzodioxane: Shares the benzodioxane ring but lacks the amino group.
Indole Derivatives: Similar in terms of aromaticity and biological activity but differ in ring structure
Uniqueness: 1-(5-Amino-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzodioxane and indole derivatives.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(5-amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-2-3-8-10(9(7)11)14-5-4-13-8/h2-3H,4-5,11H2,1H3 |
InChI Key |
QFVBGQSEENKMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(biphenyl-2-ylamino)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11510388.png)
![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol](/img/structure/B11510389.png)
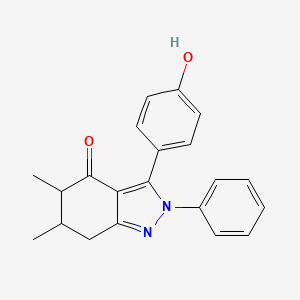
![7-benzyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11510406.png)
![ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11510413.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11510421.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11510430.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B11510452.png)
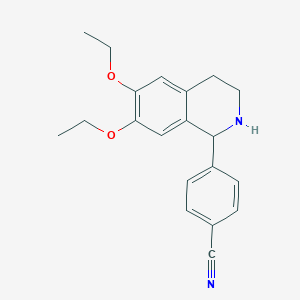
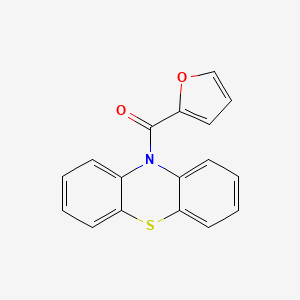
![N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11510471.png)
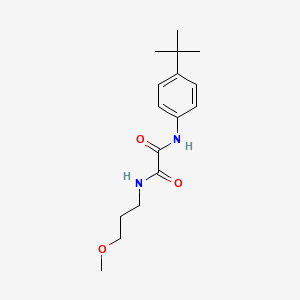
![methyl (2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11510477.png)
